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Compound of Interest

5-Chloro-7-(4-

Compound Name: (dimethylamino)phenyl)quinolin-8-
ol

CAS No.: 648896-44-0

Cat. No.: B11830205

Get Quote

Executive Summary & Strategic Rationale

In the development of metal-protein attenuating compounds (MPACS) for neurodegenerative
diseases (e.g., Alzheimer's) and anticancer agents, the 8-hydroxyquinoline (8-HQ) scaffold is
ubiquitous. While the parent compound 5-Chloro-8-quinolinol provides basal chelation, and
Clioquinol (5-Chloro-7-iodo-8-quinolinol) offers improved blood-brain barrier (BBB) permeability,
the target molecule 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol introduces a specific

electronic modification.

The introduction of the p-dimethylaminophenyl group at the 7-position serves three critical
functions:

o Extended Conjugation: Creates a "push-pull" electronic system useful for fluorescence-
based metal sensing.
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 Steric Bulk: Modulates the geometry of metal complexes (Zn2+*, Cu?*), potentially altering
binding kinetics compared to the compact iodo-substituent of Clioquinol.

 Lipophilicity Tuning: Enhances membrane intercalation properties.

This guide compares the 1H NMR spectral performance of the target against its synthetic
precursor (Clioquinol) and the core scaffold (5-Chloro-8-quinolinol) to validate successful
synthesis and structural integrity.

Structural Comparison & Diagnhostic Markers

The following table contrasts the key structural features and their corresponding NMR
diagnostic signals.

5-Chloro-8-quinolinol  Clioquinol Target Molecule
Feature .
(Core) (Precursor) (Substituted)
Formula CoHeCINO CoHsCIINO C17H15CIN20
MW 179.60 g/mol 305.50 g/mol 298.77 g/mol
4-
7-Position Proton (H7) lodine (1) (dimethylamino)pheny
I
] ] H6 (Singlet) + AA'BB'
Key NMR Signal H6 & H7 (Doublets) H6 (Singlet)
(Aryl)
) o Halogenated (Heavy Donor-Acceptor (Dye-
Electronic State Electron Deficient _
Atom) like)

1H NMR Characterization Data
Comparative Chemical Shifts (DMSO-ds, 400 MHZz)

The following data represents the representative chemical shifts. The transition from Clioquinol
to the target is confirmed by the disappearance of the lodine effect and the appearance of the
dimethylamino-aryl signals.
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Proton
Assignment

5-Chloro-8-
quinolinol (o
ppm)

Clioquinol (o
ppm)

Target Molecule
(3 ppm)

Multiplicity &
Coupling

-OH (C8)

~9.80 (br s)

~10.20 (br s)

~9.95 (br s)

Broad,
exchangeable.
Shifts downfield
upon metal

binding.

H2 (Quinoline)

8.95

8.85

8.90

dd,J=4.2,16
Hz. Deshielded

by ring nitrogen.

H3 (Quinoline)

7.65

7.60

7.62

dd,J=8.5,4.2
Hz.

H4 (Quinoline)

8.45

8.40

8.42

dd,J=8.5,1.6
Hz.

H6 (Quinoline)

7.60 (d)

7.95 (s)

7.75 (s)

Diagnostic:
Appears as a
singlet in
Target/Clioquinol
due to 5,7-

substitution.

H7 (Quinoline)

7.10 (d)

Absent (1)

Absent (Aryl)

Substituted in
Target and

Clioquinol.

Ar-H (2, 6

N/A

N/A

7.55

d,J=8.8Hz
(AA'BB' system).
Ortho to

quinoline.

Ar-H (3, 5

N/A

N/A

6.80

d, J=8.8Hz
(AA'BB' system).
Ortho to NMea.
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s, 6H. Strong
-N(CHs)2 N/A N/A 2.98 diagnostic

singlet.

Technical Insight:

e H6 Singlet: In 5-Chloro-8-quinolinol, H6 and H7 couple (J = 8 Hz). In the target, the 7-
position is blocked by the aryl group, collapsing H6 into a sharp singlet.

o AA'BB' System: The 4-(dimethylamino)phenyl group rotates, typically producing a symmetric
doublet pair. The doublet at ~6.80 ppm is shielded by the electron-donating dimethylamino

group.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and distinguish the product from unreacted starting materials
(Clioquinol), follow this validation protocol.

e Solvent Selection: Use DMSO-ds (99.9% D) to ensure full solubility of the polar 8-
hydroxyquinoline core. CDCls may result in peak broadening due to aggregation.

« Concentration: Prepare a 10-15 mM solution. Higher concentrations may induce stacking
interactions, shifting the aromatic peaks upfield.

e Acquisition Parameters:
o Pulse Angle: 30°
o Relaxation Delay (D1): 2.0 s (Ensure full relaxation of the isolated H6 proton).
o Scans: 16-64.

» Validation Check:

o Pass: Presence of 6H singlet at ~3.0 ppm (NMez) AND integration ratio of 1:1 for H6 : H2.
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o Fail: Presence of residual peaks at 7.95 ppm (unreacted Clioquinol H6) or lack of AA'BB’

coupling.

Synthesis & Mechanism Visualization[1]

The synthesis of this molecule typically involves a Suzuki-Miyaura Cross-Coupling reaction,

transforming the iodo-precursor into the biaryl system.

Synthetic Pathway Diagram

Clioquinol Suzuki Coupling Target Molecule

(5-CI-7-1-8-HQ) (C-C Bond Formation 5-Chloro-7-(4-(NMe2)Ph)-8-HQ
Pd(PPh3)4 / Na2CO3
Dioxane/H20,90°C ~ ~.... .
4-(Dimethylamino) — == @ ——— —— e !

phenylboronic acid |

___________

Click to download full resolution via product page

Figure 1: Suzuki-Miyaura coupling pathway converting Clioquinol to the target 7-aryl derivative.

Functional Mechanism: Metal Chelation

The primary utility of this molecule is metal chelation (Zn2+, Cu2*). The following diagram
illustrates the chelation logic and its downstream effect on Amyloid-3 (A3) aggregation.
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Figure 2: Mechanism of action showing metal sequestration and NMR diagnostic changes
upon complexation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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